N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
Description
This compound is a benzamide derivative characterized by a 2-methoxy-substituted benzoyl core and dual N-substituents: a tetrahydrothiophene-1,1-dioxide (sulfone) group and a 4-isopropylbenzyl moiety. The 2-methoxy group on the benzamide ring may modulate lipophilicity and steric effects, while the isopropylbenzyl substituent contributes to hydrophobic interactions.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-16(2)18-10-8-17(9-11-18)14-23(19-12-13-28(25,26)15-19)22(24)20-6-4-5-7-21(20)27-3/h4-11,16,19H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJZEOPKOOIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the sulfone group. The methoxy and benzyl groups are then added through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the sulfone group, yielding different products.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group is believed to play a crucial role in its activity, potentially by forming strong interactions with target proteins. The methoxy and benzyl groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Benzamide Substituents
Compound A : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide ()
- Key Differences : The benzamide ring has a 4-hexyloxy group instead of 2-methoxy.
- The 4-substitution vs. 2-methoxy alters steric interactions, possibly affecting binding to planar active sites (e.g., kinases or GPCRs) .
Compound B : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Key Differences : Features a 3-methylbenzamide core and a polar N-(2-hydroxy-1,1-dimethylethyl) group.
- The absence of a sulfone reduces electron-withdrawing effects, which may decrease stability in oxidative environments .
Heterocyclic and Functional Group Variations
Compound C : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()
- Key Differences : Incorporates a dihydrothiazol-2-ylidene ring instead of tetrahydrothiophene dioxide.
- Implications :
Compound D : N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide ()
- Key Differences : Contains a benzisothiazolone sulfone and dimethoxyphenyl group.
- Implications :
Radiolabeled and Pharmacokinetic Analogues
- Key Differences : A radiolabeled benzamide with a trifluoromethyl-oxadiazole substituent and fluorine-18 isotope.
- Implications :
Compound F : N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide ()
- Key Differences : Includes a triazole linker and dual benzothiazole groups.
- Implications :
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a sulfone group and a methoxy group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
- Molecular Formula : C22H27NO4S
- Molar Mass : 401.52 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO4S |
| Molar Mass | 401.52 g/mol |
| CAS Number | 573941-31-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfone moiety is believed to enhance binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may alter receptor signaling pathways, influencing cellular responses.
- Protein Interactions : Disruption of protein-protein interactions can lead to altered cellular functions.
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of related compounds in the benzamide class. For instance, derivatives have shown significant activity against various cancer cell lines, with IC50 values ranging from 12 to 27 nM. These compounds are believed to bind to the colchicine site on tubulin, inhibiting polymerization and disrupting mitotic processes .
Anti-inflammatory Properties
Compounds structurally similar to this compound have been evaluated for their anti-inflammatory properties. Some derivatives demonstrated the ability to reduce IL-1β production in activated macrophages, indicating potential applications in treating inflammatory diseases .
Case Studies
- Cancer Cell Line Studies :
- Inflammation Models :
Q & A
Q. What synthetic strategies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide?
A multi-step approach is typically employed:
- Step 1 : Coupling of 2-methoxybenzoic acid derivatives with appropriate amines (e.g., tetrahydrothiophene sulfone derivatives) using activating agents like POCl₃ or trichloroisocyanuric acid (TCICA) under reflux in acetonitrile .
- Step 2 : Alkylation of the secondary amine using 4-(propan-2-yl)benzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from DMSO/water mixtures ensures high purity .
Q. How can the crystal structure of this compound be resolved?
Single-crystal X-ray diffraction (SCXRD) with the SHELX software suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:
Q. What preliminary assays are used to evaluate biological activity?
- Neuroleptic activity : Apomorphine-induced stereotypy tests in rats (e.g., inhibition of grooming or sniffing behaviors) .
- Antioxidant activity : DPPH radical scavenging assays or ferric reducing antioxidant power (FRAP) tests, comparing IC₅₀ values against standards like ascorbic acid .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?
- Structural modifications : Introduce substituents (e.g., halogens, hydroxyl groups) on the benzamide or benzyl moieties to assess steric/electronic effects.
- Activity correlation : Compare inhibition constants (e.g., IC₅₀) in neuroleptic assays. For example, para-substituted benzyl groups enhance activity by 15-fold in dopamine receptor binding .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., D₂ dopamine receptor) to predict binding affinities .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria?
- Dynamic NMR : Variable-temperature ¹H/¹³C NMR (e.g., 298–400 K in DMSO-d₆) identifies slow-exchange tautomers.
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies electronic environments of nitrogen/sulfur atoms in the tetrahydrothiophene sulfone moiety .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O contacts) to explain packing motifs .
Q. How can discrepancies in biological activity data across studies be addressed?
- Control standardization : Ensure consistent animal models (e.g., Sprague-Dawley rats) and dosing protocols (e.g., intraperitoneal vs. oral administration) .
- Data normalization : Express activity relative to internal controls (e.g., haloperidol for neuroleptic assays) to account for inter-lab variability.
- Meta-analysis : Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to reconcile conflicting results from high-throughput screens .
Methodological Notes
- Synthetic hazards : Conduct hazard analyses for reagents like TCICA (toxic gas risk) and POCl₃ (corrosive) under fume hoods .
- Crystallization tips : Slow cooling (0.5°C/min) from DMSO/water mixtures yields diffraction-quality crystals .
- Computational validation : Cross-validate DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SCXRD data to ensure accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
